Pactimibe sulfate acts as an ACAT inhibitor, specifically targeting both macrophage, hepatic, and intestinal ACAT activity with IC50 values of 1.9, 0.7, and 0.7 μM, respectively. [] By inhibiting ACAT, it prevents the formation of cholesterol esters, thereby reducing the accumulation of cholesterol within cells, particularly macrophages. This inhibition of cholesterol esterification ultimately disrupts foam cell formation, a key event in the development of atherosclerosis. []
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1